molecular formula C22H26ClN5O3 B2378973 N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049374-69-7

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2378973
CAS No.: 1049374-69-7
M. Wt: 443.93
InChI Key: FDGSISWXHBADPV-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a chlorophenyl piperazine moiety, and an oxalamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-acetamidophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(4-chlorophenyl)piperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes or receptors.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms, particularly those involving protein-ligand interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that leads to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide: Similar structure but lacks the chlorophenyl group.

    N1-(4-acetamidophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide: Similar structure but contains a fluorophenyl group instead of a chlorophenyl group.

    N1-(4-acetamidophenyl)-N2-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)oxalamide: Similar structure but contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide imparts unique chemical and biological properties to the compound. This group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O3/c1-16(29)25-18-4-6-19(7-5-18)26-22(31)21(30)24-10-11-27-12-14-28(15-13-27)20-8-2-17(23)3-9-20/h2-9H,10-15H2,1H3,(H,24,30)(H,25,29)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSISWXHBADPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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